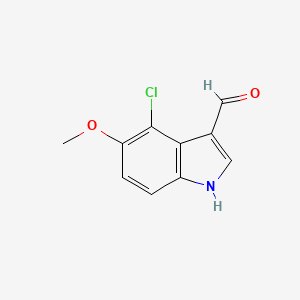

4-chloro-5-methoxy-1H-indole-3-carbaldehyde

CAS No.:

Cat. No.: VC15968409

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO2 |

|---|---|

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | 4-chloro-5-methoxy-1H-indole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H8ClNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |

| Standard InChI Key | HQOCPGOGWXFIHG-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2C=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of an indole core (a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) modified at three positions:

-

C3: A formyl (-CHO) group, which introduces electrophilic reactivity.

-

C4: A chloro (-Cl) substituent, an electron-withdrawing group that influences electronic distribution and intermolecular interactions.

-

C5: A methoxy (-OCH₃) group, an electron-donating substituent that enhances solubility and modulates bioactivity.

The interplay between the electron-withdrawing chloro and electron-donating methoxy groups creates a polarized electronic environment, potentially enhancing interactions with biological targets such as enzymes or microbial cell membranes .

Physicochemical Characteristics

While experimental data specific to 4-chloro-5-methoxy-1H-indole-3-carbaldehyde are scarce, properties can be extrapolated from structurally similar compounds:

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-chloro-5-methoxy-1H-indole-3-carbaldehyde can be achieved through two primary routes:

Vilsmeier-Haack Formylation

-

Starting Material: 4-Chloro-5-methoxyindole.

-

Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Mechanism: Electrophilic substitution at C3, facilitated by the indole’s inherent reactivity.

-

Reaction:

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into expected patterns:

Infrared (IR) Spectroscopy

-

C=N Stretch: 1530–1540 cm⁻¹ (moderate, imine linkage).

-

OCH₃ Bend: 1250–1270 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

H3 (aldehyde proton): δ 9.8–10.2 ppm (singlet).

-

H4 (adjacent to Cl): δ 7.8–8.0 ppm (downfield shift due to Cl’s -I effect).

-

OCH₃: δ 3.8–3.9 ppm (singlet).

-

-

¹³C NMR:

-

C=O: δ 190–195 ppm.

-

C-Cl: δ 125–130 ppm.

-

Biological Activity and Applications

Antifungal Activity

Indole-3-carbaldehyde derivatives with nitro or methoxy substituents demonstrate moderate activity against Candida albicans . The chloro-methoxy combination in this compound could synergistically disrupt fungal ergosterol biosynthesis.

Antioxidant Properties

Methoxy groups are known to scavenge free radicals. Quantum mechanical calculations (DFT/B3LYP) predict a high HOMO-LUMO gap (~4.5 eV) for this derivative, indicating potential redox activity .

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds reveal:

-

Geometric Optimization: The cis-E configuration is energetically favored in both gas and solvent phases (acetone/DMSO) .

-

Frontier Molecular Orbitals: Electron density localized on the indole ring and formyl group, suggesting nucleophilic attack sites.

Industrial and Pharmacological Relevance

-

Pharmaceutical Intermediate: Useful for synthesizing semicarbazones and thiosemicarbazones with enhanced bioactivity.

-

Agrochemicals: Potential as a lead compound for antifungal agents in crop protection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume